molecular formula C10H7N3 B576942 1h-Pyrrolo[3,4-b]quinoxaline CAS No. 13930-67-1

1h-Pyrrolo[3,4-b]quinoxaline

Cat. No.: B576942
CAS No.: 13930-67-1
M. Wt: 169.187
InChI Key: CJOYNCNSOQNQIX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and quinoxaline system. Its structure consists of a quinoxaline core (a benzene ring fused with a pyrazine ring) bridged by a pyrrole moiety at the [3,4-b] position. This compound and its derivatives are of significant interest due to their versatile applications in medicinal chemistry and materials science. Additionally, derivatives like 2-aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxaline exhibit reactivity with tetracyanoethylene (TCNE), yielding α-dicyanomethylene products relevant to organic synthesis .

Properties

CAS No.

13930-67-1

Molecular Formula

C10H7N3

Molecular Weight

169.187

IUPAC Name

1H-pyrrolo[3,4-b]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-11-6-10(9)13-8/h1-5H,6H2

InChI Key

CJOYNCNSOQNQIX-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N=C2C=N1

Synonyms

1H-Pyrrolo[3,4-b]quinoxaline (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]quinoline

  • Structure: Contains a pyrazole ring fused to quinoline (benzene + pyridine).
  • Synthesis : Primarily via Friedländer condensation, multicomponent reactions, or anthranilic acid derivatives . Microwave-assisted synthesis methods have also been optimized for efficiency .
  • Key Differences : The pyrazole ring introduces distinct electronic properties compared to pyrrolo systems, influencing photophysical behavior .

Pyrrolo[1,2-a]quinoxaline

  • Structure: A pyrrole ring fused to quinoxaline at the [1,2-a] position.
  • Synthesis: Achieved via cyclization of hydrazinoquinoxalines or reactions with lead tetraacetate . Derivatives like 4,5-dihydro-4-(3-pyridinyl)-pyrrolo[1,2-a]quinoxaline exhibit anti-leukemic activity, highlighting biological relevance .
  • Key Differences : The fusion position ([1,2-a] vs. [3,4-b]) alters ring strain and electronic conjugation, affecting reactivity and applications.

Thieno[3,4-b]pyrazine

  • Structure : A thiophene ring fused with pyrazine.
  • Applications: Notable as a transglutaminase 2 inhibitor in cancer research .
  • Key Differences: Sulfur atoms in the thiophene ring enhance π-conjugation, making these compounds superior for charge-transfer applications compared to nitrogen-rich pyrrolo/quinoxaline systems.

Photophysical and Electronic Properties

A comparative study of 1H-pyrazolo[3,4-b]quinoline (PQ1) and 1H-pyrazolo[3,4-b]quinoxaline (PQX1) revealed:

  • Fluorescence Behavior: PQX1 forms exciplexes with electron donors like DMA, whereas PQ1 shows intersystem crossing due to a smaller singlet-triplet energy gap .
Compound Fluorescence Quantum Yield Reduction Potential (V) Key Application
1H-Pyrrolo[3,4-b]quinoxaline Not reported Not reported Redox-active materials
1H-Pyrazolo[3,4-b]quinoline 0.45 (in toluene) -1.35 Optoelectronics
Pyrrolo[1,2-a]quinoxaline Not reported Not reported Anticancer agents

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